2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one is a chemical compound known for its unique structure and properties. This compound features a hydroxy group, a phenyl group, and a trimethoxysilyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one involves several steps. One common method includes the reaction of a phenyl-substituted ketone with a trimethoxysilyl-substituted alkyl halide under basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethoxysilyl group can undergo nucleophilic substitution reactions with reagents like halides or alkoxides, leading to the formation of new silyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted phenyl and silyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups can participate in hydrogen bonding and π-π interactions, respectively, with biological molecules. The trimethoxysilyl group can form covalent bonds with silanol groups on surfaces, making it useful in surface modification applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one include:
Phenylacetone: A simpler compound with a phenyl group and a carbonyl group, used in organic synthesis.
2-Hydroxy-2-methylpropiophenone: A compound with a hydroxy group and a phenyl group, used as a photoinitiator in polymer chemistry.
Compared to these compounds, this compound is unique due to the presence of the trimethoxysilyl group, which imparts additional reactivity and functionality, particularly in surface modification and material science applications.
Eigenschaften
CAS-Nummer |
791620-15-0 |
---|---|
Molekularformel |
C21H26O5Si |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
2-[hydroxy(phenyl)methylidene]-1-phenyl-5-trimethoxysilylpentan-1-one |
InChI |
InChI=1S/C21H26O5Si/c1-24-27(25-2,26-3)16-10-15-19(20(22)17-11-6-4-7-12-17)21(23)18-13-8-5-9-14-18/h4-9,11-14,22H,10,15-16H2,1-3H3 |
InChI-Schlüssel |
GOVIIKZPYRKGJB-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCC(=C(C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.